molecular formula C12H17NO3 B180811 4-[2-(Morpholin-4-yl)ethoxy]phenol CAS No. 141673-25-8

4-[2-(Morpholin-4-yl)ethoxy]phenol

Cat. No.: B180811
CAS No.: 141673-25-8
M. Wt: 223.27 g/mol
InChI Key: OPTBHHYVWSLXPS-UHFFFAOYSA-N
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Description

4-[2-(Morpholin-4-yl)ethoxy]phenol is a chemical compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol It is characterized by the presence of a morpholine ring attached to an ethoxy group, which is further connected to a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Morpholin-4-yl)ethoxy]phenol typically involves the reaction of 4-hydroxyphenethyl alcohol with morpholine in the presence of a suitable catalyst. The reaction conditions often include heating the reactants under reflux in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-[2-(Morpholin-4-yl)ethoxy]phenol can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can result in halogenated or nitrated phenol derivatives .

Scientific Research Applications

Pharmaceutical Development

4-[2-(Morpholin-4-yl)ethoxy]phenol has been identified as a promising lead compound in drug discovery, particularly for neurodegenerative diseases such as Alzheimer's. A study published in "Bioorganic & Medicinal Chemistry Letters" reported its moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine. The inhibition of these enzymes is crucial for therapeutic strategies aimed at enhancing cholinergic function in Alzheimer's patients.

Case Study

In vitro studies demonstrated that derivatives of this compound exhibited varying degrees of AChE inhibition, suggesting that structural modifications could enhance efficacy. Such findings highlight the compound's potential as a scaffold for developing more potent AChE inhibitors.

Biological Research

Research into the biological activity of this compound has revealed its potential as a therapeutic agent beyond neurodegeneration. Its interactions with various biological targets have been explored using techniques like molecular docking and binding affinity studies.

Interaction Studies

Studies have shown that this compound interacts with several receptors and enzymes, indicating a broad spectrum of biological activity. These interactions are crucial for understanding its mechanism of action and optimizing its pharmacological profile.

Material Science

The unique properties of this compound also make it suitable for applications in material science. Its phenolic structure allows it to act as an antioxidant, which can be beneficial in developing materials with enhanced stability and resistance to oxidative stress.

Mechanism of Action

The mechanism of action of 4-[2-(Morpholin-4-yl)ethoxy]phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the morpholine ring can enhance the compound’s solubility and bioavailability. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(Morpholin-4-yl)ethoxy]phenol is unique due to its specific combination of a morpholine ring and a phenol group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various scientific fields, making it a valuable compound for research and industrial purposes .

Biological Activity

4-[2-(Morpholin-4-yl)ethoxy]phenol, a compound with the molecular formula C₁₂H₁₇NO₃ and a molecular weight of approximately 225.27 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. Its structure features a phenolic core substituted with a morpholine moiety, which may enhance its solubility and bioactivity compared to other similar compounds. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Property Details
Molecular FormulaC₁₂H₁₇NO₃
Molecular Weight225.27 g/mol
CAS Registry Number1181457-78-2
SolubilitySoluble in water

1. Inhibitory Activity Against Cholinesterases

A significant study published in "Bioorganic & Medicinal Chemistry Letters" investigated the inhibitory effects of this compound on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for neurotransmitter regulation. The compound exhibited moderate inhibitory activity against both enzymes, suggesting its potential as a lead compound for developing treatments for Alzheimer's disease and other neurodegenerative disorders.

2. Antimicrobial Properties

The compound has also been explored for its antimicrobial properties. Research indicates that it possesses activity against various bacterial strains, which could be beneficial in treating infections caused by resistant bacteria. For instance, it has shown efficacy against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM . These findings position it as a candidate for further development in antimicrobial therapies.

The biological activity of this compound can be attributed to several mechanisms:

  • Cholinesterase Inhibition : The inhibition of AChE and BChE leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.
  • Antibacterial Mechanism : The exact mechanism by which this compound exerts its antibacterial effects is still under investigation; however, it is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .
  • Antioxidant Mechanism : Its ability to donate electrons may help neutralize free radicals, thereby reducing oxidative damage.

Case Study: Alzheimer’s Disease Model

In a preclinical study using an Alzheimer’s disease model, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation compared to untreated controls. This suggests that the compound may not only inhibit cholinesterases but also modulate other pathways involved in neurodegeneration.

Research Findings on Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of this compound against standard antibiotics. It demonstrated superior activity against resistant strains of Staphylococcus aureus and Enterococcus faecalis, highlighting its potential as an alternative therapeutic agent in antibiotic resistance scenarios .

Properties

IUPAC Name

4-(2-morpholin-4-ylethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c14-11-1-3-12(4-2-11)16-10-7-13-5-8-15-9-6-13/h1-4,14H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPTBHHYVWSLXPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Compound 88B was prepared in a similar manner to the synthesis of compound 31F by substituting compound 31E with compound 88A: 1H NMR (DMSO-d6): δ 8.84 (s, 1H), 6.72-6.75 (m, 2H), 6.64-6.67 (m, 2H), 3.96 (d, J=5.83 Hz, 2H), 3.55-3.58 (m 4H), 2.63 (d, J=5.83 Hz, 2H), 2.42-2.46 (m, 4H). ESI (+)/MS: 224 (M+H)+.
Name
compound 31F
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 4-[2-(Benzyloxy-phenoxy)-ethyl]-morpholine (4.77 g, 15.2 mmol) in EtOH (35 mL) was added to palladium on carbon (250 mg) in EtOH (15 mL) under an atmosphere of Hydrogen. The mixture was stirred for 17 h at r.t. The mixture was filtered through celite and the solvent was removed under reduced pressure to give the title compound.
Quantity
4.77 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
250 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

2-[6-(4-(2-Morpholin-4-yl-ethoxy)-phenoxy)-hexyl]-phthalimide (5.46 g crude mixture from above, ≈9.67 mmol) and hydrazine hydrate (3.66 ml, 60 mmol) were dissolved in EtOH (80 mL) and stirred under reflux for 17 h. The precipitate was filtered off and washed with EtOH (1×50 mL). The filtrate was concentrated under reduced pressure, the residue was suspended in THF (20 mL) and the precipitate was filtered off, washed with THF (2×5 mL) and the filtrate was concentrated under reduced pressure to give the title compound together with some 4-(2-morpholin-4-yl-ethoxy)-phenol (≈2:1).
Name
2-[6-(4-(2-Morpholin-4-yl-ethoxy)-phenoxy)-hexyl]-phthalimide
Quantity
5.46 g
Type
reactant
Reaction Step One
Quantity
3.66 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

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